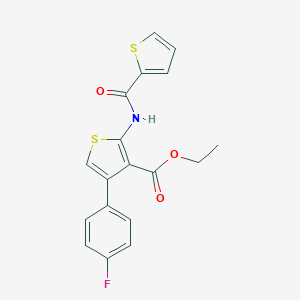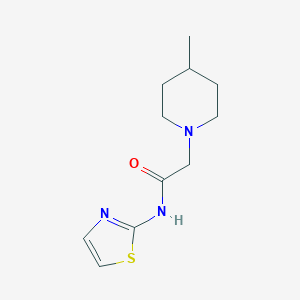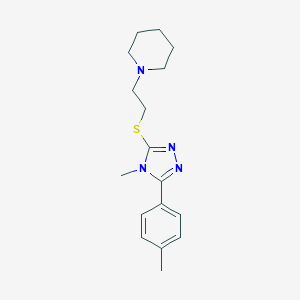
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate, also known as E-4031, is a chemical compound that is widely used in scientific research for its unique properties. This compound is a potassium channel blocker that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate blocks potassium channels by binding to the channel pore and preventing the flow of potassium ions through the channel. This leads to a prolongation of the action potential duration and an increase in the refractory period. 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has a high affinity for the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the IKr current in cardiac myocytes.
Biochemical and Physiological Effects:
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has a wide range of biochemical and physiological effects, including the prolongation of the action potential duration, the increase in the refractory period, and the inhibition of the IKr current. These effects have been used to investigate the mechanisms underlying cardiac arrhythmias and to develop new anti-arrhythmic drugs. 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate is its high specificity for the hERG potassium channel, which makes it a valuable tool for investigating the role of this channel in various physiological processes. However, 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate also has some limitations for lab experiments. For example, it has a relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are many future directions for research on 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate. One area of interest is the development of new anti-arrhythmic drugs based on the properties of this compound. Another area of interest is the investigation of the role of potassium channels in cancer cells and the potential use of 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate as an anti-cancer agent. Additionally, there is ongoing research into the structure-activity relationships of 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate and related compounds, which could lead to the development of more potent and selective potassium channel blockers.
Méthodes De Synthèse
The synthesis of 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-bromoethyl ethyl ether with 2-ethylaniline to form 2-(2-ethylanilino)ethyl ethyl ether. This intermediate is then reacted with 3-methoxybenzoyl chloride to form 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate.
Applications De Recherche Scientifique
2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has been extensively studied in scientific research for its ability to block potassium channels. This compound is commonly used in electrophysiological studies to investigate the role of potassium channels in various physiological processes. 2-(2-Ethylanilino)-2-oxoethyl 3-methoxybenzoate has been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, leading to prolongation of the action potential duration. This property has been used to investigate the mechanisms underlying cardiac arrhythmias and to develop new anti-arrhythmic drugs.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
[2-(2-ethylanilino)-2-oxoethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-13-7-4-5-10-16(13)19-17(20)12-23-18(21)14-8-6-9-15(11-14)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Clé InChI |
XMOYXAUPRIXQJU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CC=C2)OC |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)


![methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275121.png)
![Ethyl 4-(butylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275124.png)
![Ethyl 4-amino-2-{[2-(1-piperidinyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B275127.png)

![methyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275132.png)